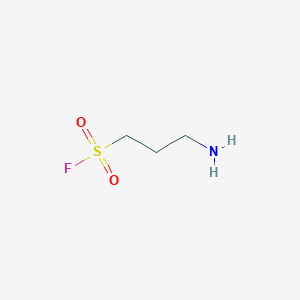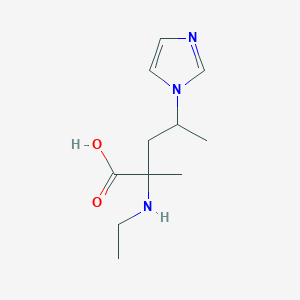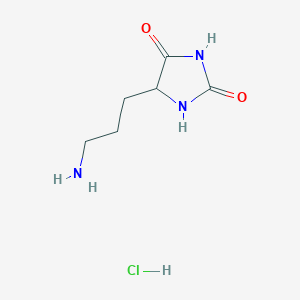
5-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C6H11N3O2·HCl. It is a derivative of imidazolidine, a five-membered ring containing two nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride typically involves the reaction of imidazolidine-2,4-dione with 3-aminopropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form .
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
5-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(3-Aminopropyl)imidazolidine-2,4-dione
- 5-(3-Aminopropyl)imidazolidine-2,4-dione hydrobromide
- 5-(3-Aminopropyl)imidazolidine-2,4-dione sulfate
Uniqueness
5-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride is unique due to its specific hydrochloride salt form, which may confer different solubility and stability properties compared to other similar compounds. This uniqueness can be advantageous in certain applications, such as drug formulation and chemical synthesis .
Eigenschaften
Molekularformel |
C6H12ClN3O2 |
|---|---|
Molekulargewicht |
193.63 g/mol |
IUPAC-Name |
5-(3-aminopropyl)imidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C6H11N3O2.ClH/c7-3-1-2-4-5(10)9-6(11)8-4;/h4H,1-3,7H2,(H2,8,9,10,11);1H |
InChI-Schlüssel |
GHQKVNTVXRDBEP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC1C(=O)NC(=O)N1)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


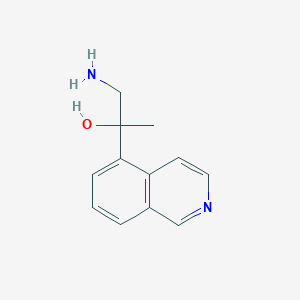
![2-[5-ethyl-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13622264.png)
![4-[(benzyloxy)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13622265.png)
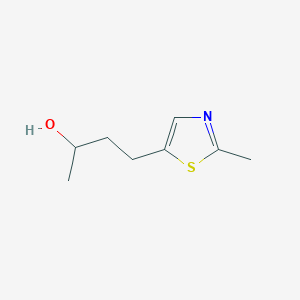
![rac-methyl (1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13622276.png)
![2-[2-(3-Aminophenyl)acetamido]propanamide](/img/structure/B13622293.png)
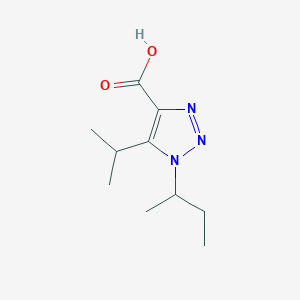
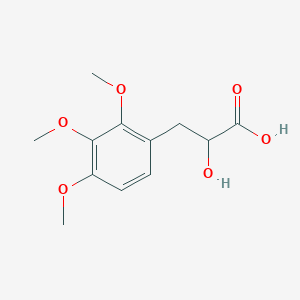


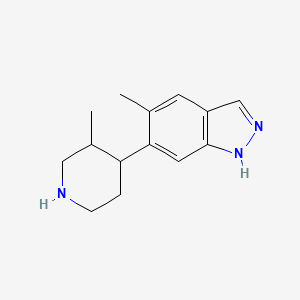
![1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13622328.png)
